3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide
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Overview
Description
3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide is an organic compound that features a complex structure with both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide typically involves the reaction of 4-methylbenzaldehyde with 4-(phenyldiazenyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)propionamide
- 3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)butyramide
Uniqueness
3-(4-Methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acrylamide is unique due to its specific structural features, such as the presence of both methyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H19N3O/c1-17-7-9-18(10-8-17)11-16-22(26)23-19-12-14-21(15-13-19)25-24-20-5-3-2-4-6-20/h2-16H,1H3,(H,23,26)/b16-11+,25-24? |
InChI Key |
ZDEHZBKFAKYWOS-KTVYYRQDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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